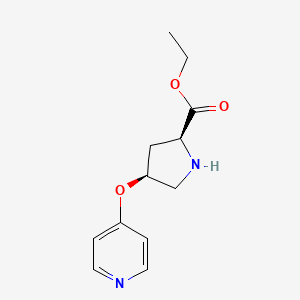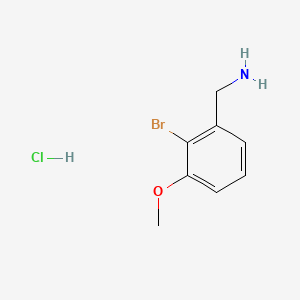
1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride typically involves the bromination of 3-methoxybenzylamine. The reaction is carried out using bromine in an organic solvent such as chloroform or dichloromethane. The bromination reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted phenylmethanamines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated phenylmethanamines and hydroxyl derivatives.
科学的研究の応用
1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
- 1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride
- 3-Methoxyphenylmagnesium bromide
Uniqueness
1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride is unique due to its specific substitution pattern on the phenyl ring. The presence of both bromine and methoxy groups provides distinct chemical properties, making it valuable for specific synthetic and research applications. Its reactivity and binding affinity differ from other similar compounds, allowing for unique interactions and effects in various contexts .
特性
分子式 |
C8H11BrClNO |
|---|---|
分子量 |
252.53 g/mol |
IUPAC名 |
(2-bromo-3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H |
InChIキー |
INZSFQXYQDYUAB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1Br)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
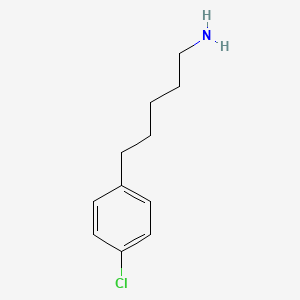
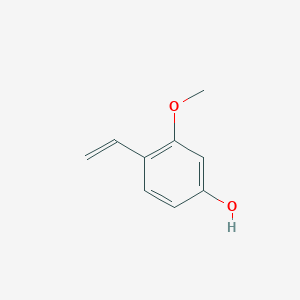
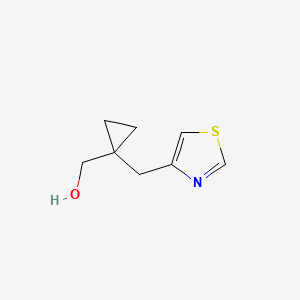
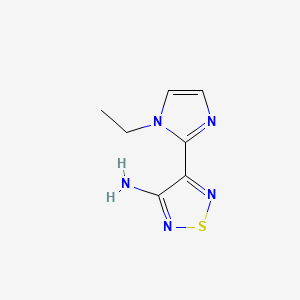
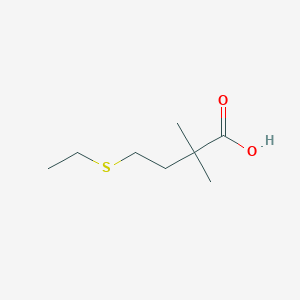
![tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
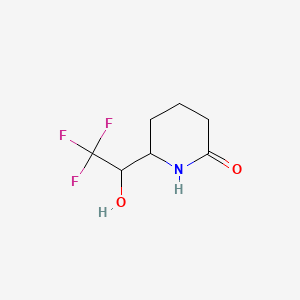
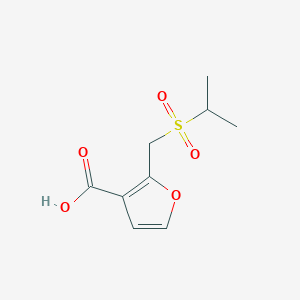
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
![3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13521035.png)
